molecular formula C21H24N2O4 B5012275 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5012275
M. Wt: 368.4 g/mol
InChI Key: ZYGBRNLERRAQPU-UHFFFAOYSA-N
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Description

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by its unique structure, which includes a pyrrole ring, a phenethylamine moiety, and methoxy groups. It is closely related to other phenethylamine derivatives, which are known for their diverse biological activities.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-4-7-16(8-5-14)23-20(24)13-17(21(23)25)22-11-10-15-6-9-18(26-2)19(12-15)27-3/h4-9,12,17,22H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGBRNLERRAQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 4-methylphenylhydrazine to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at specific receptors, leading to changes in neurotransmitter release and signaling .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features and biological activities.

    Mescaline: Another phenethylamine derivative known for its psychoactive properties.

    3-Methoxytyramine: A compound with structural similarities and potential biological activities.

Uniqueness

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development in multiple fields .

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